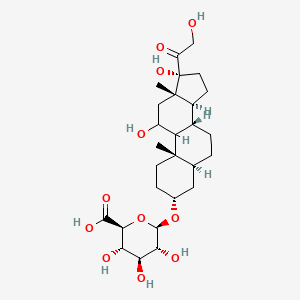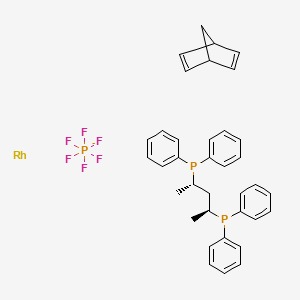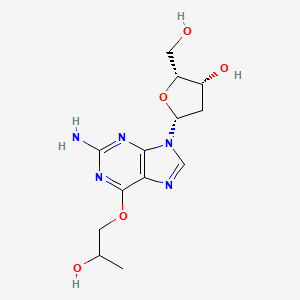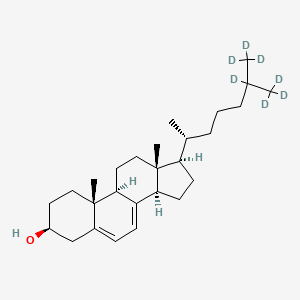![molecular formula C₁₉H₁₃D₃N₂O₅ B1146888 N-[(4-Hydroxy-1-methyl-7-phenoxy-3-isoquinolinyl)carbonyl]glycine-d3 CAS No. 1794767-93-3](/img/new.no-structure.jpg)
N-[(4-Hydroxy-1-methyl-7-phenoxy-3-isoquinolinyl)carbonyl]glycine-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-Hydroxy-1-methyl-7-phenoxy-3-isoquinolinyl)carbonyl]glycine-d3 is a labeled analogue of Roxadustat, a hypoxia-inducible factor prolyl hydroxylase inhibitor. This compound is used in various scientific research applications, particularly in metabolic research and environmental studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Hydroxy-1-methyl-7-phenoxy-3-isoquinolinyl)carbonyl]glycine-d3 involves several steps, starting with the preparation of the isoquinoline core. The key steps include:
Formation of the Isoquinoline Core: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenoxy Group: This step typically involves a nucleophilic aromatic substitution reaction.
Methylation and Hydroxylation: These steps are carried out using methylating agents and hydroxylating agents, respectively.
Coupling with Glycine: The final step involves coupling the isoquinoline derivative with glycine under peptide coupling conditions, often using reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, often using continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
N-[(4-Hydroxy-1-methyl-7-phenoxy-3-isoquinolinyl)carbonyl]glycine-d3 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted phenoxy derivatives.
Scientific Research Applications
N-[(4-Hydroxy-1-methyl-7-phenoxy-3-isoquinolinyl)carbonyl]glycine-d3 is used in a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry and as a precursor in the synthesis of more complex molecules.
Biology: The compound is used in studies related to hypoxia and cellular metabolism.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of anemia and other hypoxia-related conditions.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-[(4-Hydroxy-1-methyl-7-phenoxy-3-isoquinolinyl)carbonyl]glycine-d3 involves inhibition of hypoxia-inducible factor prolyl hydroxylase. This inhibition leads to stabilization of hypoxia-inducible factors, which in turn activate the transcription of genes involved in erythropoiesis and angiogenesis.
Comparison with Similar Compounds
Similar Compounds
Roxadustat: The unlabeled analogue of N-[(4-Hydroxy-1-methyl-7-phenoxy-3-isoquinolinyl)carbonyl]glycine-d3.
Daprodustat: Another hypoxia-inducible factor prolyl hydroxylase inhibitor.
Vadadustat: Similar in function to Roxadustat and used in the treatment of anemia.
Uniqueness
This compound is unique due to its deuterium labeling, which makes it particularly useful in metabolic studies and as a reference standard in mass spectrometry.
Properties
CAS No. |
1794767-93-3 |
|---|---|
Molecular Formula |
C₁₉H₁₃D₃N₂O₅ |
Molecular Weight |
355.56 |
Synonyms |
[[(4-Hydroxy-1-methyl-7-phenoxyisoquinolin-3-yl)carbonyl]amino]acetic Acid-d3; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-(Cyclopentyloxy)-4-methoxyphenyl]acrylic acid](/img/structure/B1146807.png)

![Tert-butyl N-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]phenoxy]ethyl]carbamate](/img/structure/B1146812.png)

![12-Hydroxy-14-(1-hydroxypropan-2-yl)-1,3,11,24,31,41,44-heptamethyl-2,6,10,15,19,25,29,34,38,43,47-undecaoxaundecacyclo[26.22.0.03,26.05,24.07,20.09,18.011,16.030,48.033,46.035,44.037,42]pentaconta-21,40-dien-39-one](/img/structure/B1146816.png)
![S-[2-(N7-Guanyl)ethyl]glutathione-d4](/img/structure/B1146818.png)


![(4R)-4-(4-fluorophenyl)-3-[[6-[[6-[[(3S,4S)-4-(4-fluorophenyl)piperidin-3-yl]methoxy]-1,3-benzodioxol-5-yl]methyl]-1,3-benzodioxol-5-yl]oxymethyl]piperidine](/img/structure/B1146828.png)

